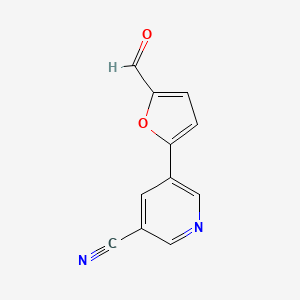

5-(5-Formylfuran-2-yl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-formylfuran-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c12-4-8-3-9(6-13-5-8)11-2-1-10(7-14)15-11/h1-3,5-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYDLYAPMPFEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CN=CC(=C2)C#N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 5 Formylfuran 2 Yl Nicotinonitrile

Retrosynthetic Analysis of 5-(5-Formylfuran-2-yl)nicotinonitrile

Retrosynthetic analysis is a foundational technique in organic synthesis for devising a logical pathway to a target molecule by deconstructing it into simpler, commercially available precursors. rsc.org

Identification of Key Disconnection Points and Precursors

For this compound, the most logical disconnection point is the carbon-carbon single bond connecting the furan (B31954) and pyridine (B92270) rings. This is a standard strategy for biaryl and heteroaryl-heteroaryl compounds, typically achieved through a cross-coupling reaction.

This disconnection yields two primary precursor fragments:

A pyridine-based electrophile : A halogenated nicotinonitrile, such as 5-bromonicotinonitrile (B16776) or 5-chloronicotinonitrile. 5-Bromonicotinonitrile is a readily available intermediate used in medicinal chemistry and organic synthesis. guidechem.comnih.govchemicalbook.com

A furan-based nucleophile (or its precursor) : A furan derivative equipped with a reactive moiety suitable for cross-coupling, such as a boronic acid or boronic ester. The ideal precursor for this fragment is 5-formyl-2-furylboronic acid or its corresponding esters. google.comgoogle.com

This leads to the following retrosynthetic pathway:

Figure 1: Retrosynthetic Disconnection of this compound

Strategic Approaches to Functional Group Interconversions

Functional Group Interconversion (FGI) is essential for preparing the key precursors from more basic starting materials.

For the Furan Moiety : A common and sustainable starting material for the furan component is 5-hydroxymethylfurfural (B1680220) (HMF), which is derivable from carbohydrates. researchgate.netnih.gov The synthesis of the 5-formylfuran fragment from HMF requires the selective oxidation of the hydroxymethyl group to an aldehyde. This is a well-established transformation, and various methods can be employed to achieve this. Subsequently, the resulting 2,5-diformylfuran (DFF) or a protected version would need to be converted into the corresponding boronic acid at the 2-position. rsc.org

For the Pyridine Moiety : The synthesis of 5-bromonicotinonitrile often starts from nicotinic acid or a related pyridine derivative. For example, 5-bromonicotinic acid can be prepared by the direct bromination of nicotinic acid. google.com The carboxylic acid can then be converted to a nitrile group through multi-step sequences, often involving conversion to a primary amide followed by dehydration. A more direct route involves the cyanation of a di-halogenated pyridine, such as 2,5-dibromopyridine, using a cyanide source like sodium cyanide or cuprous cyanide. guidechem.com

Development of Novel Synthetic Routes to this compound

The assembly of the target molecule from its precursors can be approached through different strategic sequences, primarily categorized as linear or convergent synthesis.

Multi-Step Organic Synthesis Pathways

A plausible multi-step pathway for the synthesis of this compound would culminate in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C-C bonds between aryl or heteroaryl groups due to its functional group tolerance and relatively mild conditions. nih.gov

A representative synthetic pathway is as follows:

Synthesis of 5-Bromonicotinonitrile : Starting from 2,5-dibromopyridine, a nucleophilic substitution reaction with cuprous cyanide (CuCN) or a palladium-catalyzed cyanation can be employed to selectively replace one of the bromine atoms with a nitrile group. guidechem.com

Synthesis of 5-Formyl-2-furylboronic Acid : This precursor can be prepared from 2-furaldehyde. The aldehyde is first protected as an acetal. The furan ring is then lithiated at the 5-position using a strong base like n-butyllithium, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to yield the boronic acid. google.comgoogle.com

Suzuki-Miyaura Coupling : The final step involves the cross-coupling of 5-bromonicotinonitrile with 5-formyl-2-furylboronic acid. This reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) salt (like Pd(OAc)₂) and a phosphine (B1218219) ligand (such as SPhos or RuPhos), in the presence of a base (like Na₂CO₃ or K₃PO₄). nih.govnih.gov

Figure 2: Proposed Suzuki-Miyaura Coupling Pathway

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing costs and waste. covasyn.com The key step for optimization in the proposed synthesis is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.combohrium.com

Key parameters for optimization include:

Palladium Catalyst and Ligand : The choice of catalyst system is paramount. While Pd(PPh₃)₄ can be used, modern catalysis often relies on Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ combined with specialized phosphine ligands (e.g., Buchwald or Josiphos families) that enhance catalytic activity and stability. acs.orgrsc.org For heteroaryl couplings, electron-rich and sterically hindered ligands like SPhos, XPhos, or RuPhos often provide superior results. nih.gov

Base : The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield, with K₃PO₄ often being effective for challenging heteroaryl couplings. nih.govnih.gov

Solvent : The solvent system must be capable of dissolving the reactants and the base. A mixture of an organic solvent (like 1,4-dioxane, toluene (B28343), or DMF) and water is common. Anhydrous conditions with soluble bases have also been developed for difficult heteroaryl couplings. nih.gov

Temperature : Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. Microwave irradiation can also be used to accelerate the reaction. researchgate.net

The following interactive table, based on analogous Suzuki coupling reactions of heteroaryl halides, illustrates how different parameters can be screened to find the optimal conditions. researchgate.netmdpi.com

Table 1: Hypothetical Optimization of Suzuki Coupling for this compound

This table presents illustrative data based on typical optimization studies for similar compounds.

View Interactive Data Table

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 78 |

| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 65 |

| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 91 |

| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 85 |

| 6 | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | 92 |

The data suggests that a system using a Pd(OAc)₂ precatalyst with a sterically demanding ligand like RuPhos and a strong base like K₃PO₄ in a dioxane/water solvent system could provide the highest yield for the target transformation. nih.gov Further optimization would involve fine-tuning the catalyst loading, reaction time, and temperature to maximize efficiency and scalability.

Catalyst Screening and Ligand Design

Ligand design focuses on tuning both steric and electronic properties. researchgate.net For challenging substrates, such as heteroaryl halides, sterically hindered and electron-rich phosphine ligands like XPhos and SPhos have proven to be highly effective. nih.gov These ligands promote the formation of the active catalytic species and enhance the rate of the cross-coupling reaction. The selection is often empirical, requiring screening of various combinations to identify the optimal system for a specific transformation. nih.gov

Table 1: Hypothetical Catalyst and Ligand Screening for the Synthesis of this compound

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane | 100 | Moderate |

| 2 | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | Good |

| 3 | PdCl₂(CH₃CN)₂ (2) | XPhos (3) | K₃PO₄ | 2-MeTHF | 80 | High |

| 4 | P2 Precatalyst (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | Very High |

This table is a hypothetical representation based on typical conditions for Suzuki-Miyaura reactions involving similar heterocyclic substrates. nih.govnih.gov

Solvent Effects and Temperature Optimization

Solvent selection and temperature control are paramount in optimizing the Suzuki-Miyaura coupling for the synthesis of this compound. Solvents not only dissolve reactants but also influence catalyst stability and reactivity. Traditional solvents like toluene, dioxane, and dimethylformamide (DMF) are often used. mdpi.comresearchgate.net However, the choice of solvent can significantly impact yield and reaction rates, necessitating careful screening. mdpi.com

Reaction temperature is another critical parameter. While some Suzuki-Miyaura couplings can proceed at room temperature, many, especially those involving less reactive aryl chlorides, require elevated temperatures to achieve reasonable conversion rates. nih.govresearchgate.net Optimization studies typically explore a range of temperatures to find a balance between reaction speed and the potential for side reactions or decomposition of sensitive functional groups like the formyl group present in the target molecule. researchgate.net

Table 2: Potential Solvent and Temperature Effects on the Synthesis of this compound

| Entry | Solvent | Base | Temperature (°C) | Hypothetical Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Toluene | K₃PO₄ | 110 | 12 | Good |

| 2 | Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 8 | High |

| 3 | DMF | K₂CO₃ | 80 | 6 | Good |

| 4 | 2-MeTHF | K₃PO₄ | 80 | 10 | High |

| 5 | t-Amyl Alcohol | K₃PO₄ | 100 | 12 | Good |

This table is a hypothetical illustration of how solvent and temperature might be optimized for the target synthesis, based on findings for related heterocyclic couplings. researchgate.netnih.govresearchgate.net

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to reduce environmental impact. nih.gov These approaches are crucial in the production of this compound, aiming to improve efficiency, minimize waste, and utilize more sustainable materials. nih.gov

Atom Economy and E-Factor Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnumberanalytics.com The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. jocpr.com

For the proposed Suzuki-Miyaura synthesis of this compound from 5-bromonicotinonitrile and (5-formylfuran-2-yl)boronic acid with a base like potassium phosphate, the atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100

While the Suzuki-Miyaura reaction is powerful for creating carbon-carbon bonds, it is not inherently 100% atom-economical due to the formation of by-products from the boronic acid and the base. jocpr.com

The Environmental Factor (E-Factor) provides a more comprehensive measure of the waste generated in a process. It is defined as the total mass of waste produced per unit mass of product. chembam.com The chemical industry, particularly the pharmaceutical sector, often has high E-Factors, indicating significant waste generation. chembam.com Minimizing the E-Factor involves considering solvent losses, by-products, and leftover reactants. chembam.com

Table 3: Typical E-Factors in the Chemical Industry

| Industry Sector | Annual Production (tonnes) | Waste Produced (tonnes) | E-Factor (Waste/Product) |

| Oil Refining | 1,000,000 - 100,000,000 | 100,000 - 10,000,000 | ~0.1 |

| Bulk Chemicals | 10,000 - 1,000,000 | 10,000 - 5,000,000 | <1 - 5 |

| Fine Chemicals | 100 - 10,000 | 500 - 50,000 | 5 - >50 |

| Pharmaceuticals | 10 - 1,000 | 2,500 - 100,000 | 25 - >100 |

Source: Adapted from data on green chemistry metrics. chembam.com

Utilization of Sustainable Reagents and Solvents

A key goal of green chemistry is the replacement of hazardous reagents and solvents with more sustainable alternatives. In the context of synthesizing this compound, this involves exploring greener reaction media. Organic solvents often account for the majority of waste in a chemical process. nih.gov

Recent research has focused on using more environmentally friendly solvents for palladium-catalyzed cross-couplings. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol have emerged as viable alternatives to traditional petroleum-based solvents like toluene and dioxane. nih.govresearchgate.net These green solvents are often less toxic and have a smaller environmental footprint. nih.gov

Furthermore, conducting reactions in water, the most environmentally benign solvent, is a significant objective. Micellar catalysis, using surfactants like PTS or naturally derived saponins, can enable Suzuki-Miyaura reactions to proceed efficiently in aqueous media, even at room temperature. rsc.orgorganic-chemistry.org This approach not only eliminates the need for organic solvents but can also simplify product isolation and catalyst recycling. nih.gov The use of recyclable catalysts and more benign bases also contributes to a greener synthetic process. nih.govdigitellinc.com

Reaction Chemistry and Mechanistic Investigations of 5 5 Formylfuran 2 Yl Nicotinonitrile

Reactivity of the Nicotinonitrile Moiety in 5-(5-Formylfuran-2-yl)nicotinonitrile

The chemical behavior of the nicotinonitrile portion of the molecule is characterized by the electronic interplay between the pyridine (B92270) ring and the electron-withdrawing nitrile group.

Nucleophilic Additions to the Nitrile Group

The nitrile group presents an electrophilic carbon atom, making it a target for nucleophilic attack. This reactivity is a cornerstone for synthesizing various nitrogen-containing compounds. For instance, nicotinonitriles can react with reagents like hydrazine (B178648) hydrate (B1144303) to form aminopyrazoles or with malononitrile (B47326) to yield pyridopyridine derivatives. While not specifically detailed for this compound in the provided results, the general reactivity pattern of nicotinonitriles suggests that the nitrile group can be a key site for elaboration.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in nicotinonitrile derivatives is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen and the nitrile substituent. ekb.eg Consequently, reactions like nitration or halogenation typically require harsh conditions. For example, the synthesis of 2-bromo-3-pyridinecarbonitrile derivatives has been achieved by reacting a propenone with malononitrile and then treating it with bromine in glacial acetic acid. ekb.eg The directing effects of the existing substituents on this compound would govern the regioselectivity of any successful substitution.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The pyridine nitrogen can direct lithiation to the adjacent C2 or C6 positions. While specific DoM studies on this compound were not found, this strategy is a plausible method for introducing substituents onto the pyridine ring with high control over the position of functionalization.

Transformations Involving the Formylfuran Moiety

The formylfuran segment of the molecule offers a different set of reactive sites: the aldehyde functional group and the furan (B31954) ring itself.

Reactivity of the Aldehyde Functionality (e.g., Condensations, Reductions, Oxidations)

The aldehyde group is a versatile functional handle capable of a wide range of transformations.

Condensations: Furan-2-carboxaldehydes are known to undergo condensation reactions. researchgate.net A prominent example is the Erlenmeyer-Plöchl reaction with hippuric acid in acetic anhydride (B1165640) to form azlactones, which are intermediates for synthesizing α,β-unsaturated α-amino acids. researchgate.net This highlights the potential of the formyl group in this compound to act as an electrophile in various condensation reactions.

Reductions: The reduction of furfuraldehyde to furan can be achieved using nickel or cobalt catalysts, demonstrating a pathway to remove the formyl group if desired. rsc.org Milder reducing agents would be expected to convert the aldehyde to a hydroxymethyl group.

Oxidations: While specific oxidation of this compound is not detailed, 5-formylfuran-2-carboxylic acid is a known, more oxidized derivative of related furan compounds. nih.gov This suggests that the aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.

| Reaction Type | Potential Reagent(s) | Potential Product Class |

| Condensation | Hippuric Acid / Acetic Anhydride | Azlactone |

| Reduction | Nickel or Cobalt Catalyst | Furan (deformylation) |

| Oxidation | Standard Oxidizing Agents | Carboxylic Acid |

Ring-Opening and Rearrangement Reactions of the Furan Ring

The furan ring, especially when substituted, can participate in ring-opening and rearrangement reactions, often under acidic conditions.

Intermolecular and Intramolecular Cyclization Reactions Involving this compound

The presence of multiple reactive sites in this compound, namely the formyl group, the furan ring, and the nitrile group, makes it a versatile precursor for the synthesis of complex heterocyclic systems through both intermolecular and intramolecular cyclization pathways.

The formyl group can readily participate in condensation reactions with active methylene (B1212753) compounds, leading to the formation of new ring systems. For instance, reaction with compounds like malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base could initiate a cascade of reactions. The initial Knoevenagel condensation would be followed by a Michael addition and subsequent cyclization, potentially involving the nitrile group, to afford fused pyridopyridine or related heterocyclic structures. nih.gov

The furan moiety itself can act as a diene in Diels-Alder reactions, particularly when activated by the electron-withdrawing nicotinonitrile substituent. researchgate.net Cycloaddition with various dienophiles would lead to the formation of oxabicyclic adducts, which can then undergo further transformations.

Intramolecular cyclization is also a plausible reaction pathway, especially if the molecule is modified to contain a suitable nucleophilic group. For example, conversion of the formyl group to a more extended side chain with a terminal amine or alcohol could facilitate an intramolecular cyclization onto the pyridine or furan ring, leading to the formation of fused ring systems.

Below is a table summarizing potential cyclization reactions of this compound with various reagents, based on the known reactivity of its constituent functional groups.

| Reagent | Reaction Type | Potential Product |

| Malononitrile | Knoevenagel condensation, Michael addition, Cyclization | Fused Pyridopyridine derivative |

| Ethyl Cyanoacetate | Knoevenagel condensation, Thorpe-Ziegler cyclization | Fused Pyridinone derivative |

| Hydrazine | Condensation, Cyclization | Pyridazino[4,5-c]furan derivative |

| Guanidine | Condensation, Cyclization | Pyrimido[4,5-c]furan derivative |

| Maleimide | Diels-Alder [4+2] Cycloaddition | Oxabicyclic adduct |

Investigations of Reaction Mechanisms via Kinetic and Spectroscopic Studies

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. For a molecule as complex as this compound, a combination of kinetic and spectroscopic studies would be invaluable.

Computational chemistry provides powerful tools for the analysis of transition states in chemical reactions. For the potential cyclization reactions of this compound, density functional theory (DFT) calculations could be employed to model the reaction pathways and determine the structures and energies of the transition states. nih.gov

For example, in a potential intramolecular Diels-Alder reaction, transition state analysis could predict the stereochemical outcome of the reaction and identify the factors that influence the reaction rate. Similarly, for condensation-cyclization cascades, computational modeling can help to elucidate the sequence of elementary steps and identify the rate-determining step.

The following table presents hypothetical activation energies for key steps in a proposed cyclization reaction, as might be determined through transition state analysis.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Knoevenagel Condensation | 15.2 |

| Michael Addition | 22.5 |

| Intramolecular Cyclization | 18.7 |

| Aromatization | -5.4 |

Spectroscopic techniques are indispensable for the detection and characterization of transient intermediates in complex reaction pathways. For reactions involving this compound, techniques such as in-situ NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry could be employed to monitor the progress of the reaction and identify key intermediates. stanford.edu

For instance, in the reaction with an active methylene compound, the initial Knoevenagel adduct could potentially be detected and characterized by NMR and mass spectrometry before it undergoes further cyclization. In cases where radical mechanisms are suspected, Electron Paramagnetic Resonance (EPR) spectroscopy could be a powerful tool for detecting and characterizing radical intermediates. nih.gov

The table below outlines spectroscopic methods that could be used to identify potential intermediates in the reactions of this compound.

| Potential Intermediate | Spectroscopic Identification Method | Key Spectroscopic Signature |

| Knoevenagel Adduct | 1H NMR, LC-MS | Appearance of a new vinylic proton signal, correct mass-to-charge ratio. |

| Michael Adduct | 2D NMR (HMBC, HSQC) | Correlation signals indicating the formation of a new C-C bond. |

| Spirocyclic Intermediate | X-ray Crystallography (if isolable) | Definitive three-dimensional structure. |

| Radical Cation/Anion | EPR Spectroscopy | Characteristic g-factor and hyperfine coupling constants. |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 5 Formylfuran 2 Yl Nicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental data for 1D and 2D NMR experiments for 5-(5-Formylfuran-2-yl)nicotinonitrile has been found in the public domain. A detailed assignment of proton and carbon signals, as well as an analysis of through-bond and through-space correlations, is therefore not possible.

1D and 2D NMR Experiments for Proton and Carbon Assignments

Awaiting experimental data.

NOESY and COSY for Proximity and Connectivity Elucidation

Awaiting experimental data.

Mass Spectrometry (MS) Analysis

Specific fragmentation patterns and high-resolution mass data for this compound are not available in published literature. This prevents a detailed analysis of its mass spectrometric behavior.

Fragmentation Pattern Analysis for Structural Confirmation

Awaiting experimental data.

High-Resolution Mass Spectrometry for Exact Mass Determination

Awaiting experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Experimentally determined IR and Raman spectra for this compound have not been reported. A specific assignment of vibrational modes for its functional groups is therefore not feasible.

Theoretical and Computational Chemistry Studies of 5 5 Formylfuran 2 Yl Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) Studies on Ground State Properties

DFT calculations are instrumental in determining the optimized geometry, electronic distribution, and spectroscopic properties of a molecule in its ground state. For 5-(5-Formylfuran-2-yl)nicotinonitrile, DFT studies, likely employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would provide key insights.

Based on studies of related compounds like 2-formylfuran, the molecule is expected to have distinct conformational isomers due to rotation around the single bond connecting the furan (B31954) and pyridine (B92270) rings, as well as the bond between the furan ring and the formyl group. researchgate.net DFT calculations can predict the relative energies of these conformers and the rotational barriers between them. For 2-formylfuran, the trans conformation is generally found to be more stable than the cis conformation. researchgate.net The planarity of the molecule would also be a key output, with some degree of dihedral twist between the two aromatic rings being likely to minimize steric hindrance.

The calculated bond lengths and angles would reflect the electronic nature of the substituents. The formyl group, being electron-withdrawing, would influence the bond lengths within the furan ring, while the nitrile group would similarly affect the pyridine ring. The C-C bond connecting the two rings is also of interest, as its length can indicate the degree of conjugation between the furan and pyridine systems.

Table 1: Predicted Ground State Properties of this compound from DFT (Illustrative)

| Property | Predicted Value/Observation | Basis of Prediction |

| Most Stable Conformer | Likely a near-planar trans orientation of the furan and formyl groups. | Analogy with DFT studies on 2-formylfuran. researchgate.net |

| Inter-ring Dihedral Angle | A non-zero dihedral angle is expected to relieve steric strain. | General principles of biphenyl-like systems. |

| Dipole Moment | A significant dipole moment is anticipated. | Presence of polar -CHO and -CN groups. |

| Key Bond Lengths | Shortened C-C bond between rings suggesting some conjugation. | DFT studies on conjugated systems. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO is anticipated to be distributed over the electron-deficient nicotinonitrile moiety, particularly influenced by the electron-withdrawing nitrile and formyl groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and electronic excitability. A smaller gap generally implies higher reactivity and easier electronic transitions.

FMO analysis of related pyridine derivatives has shown that the HOMO-LUMO gap is a key determinant of their reactivity. nih.gov The presence of the electron-withdrawing formyl group on the furan ring is expected to lower the energy of both the HOMO and LUMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted 5-(furan-2-yl)nicotinonitrile. This would suggest that the formyl-substituted compound is more reactive and more susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Primarily on the furan ring. | Site of electrophilic attack. |

| LUMO | Primarily on the nicotinonitrile ring and formyl group. | Site of nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be relatively small. | Indicates moderate to high reactivity. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain experimentally.

Computational Elucidation of Reaction Mechanisms

A likely synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated nicotinonitrile and a furan-2-boronic acid derivative. rsc.orgresearchgate.net Computational modeling can elucidate the step-by-step mechanism of such a reaction, including the oxidative addition, transmetalation, and reductive elimination steps.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This would allow for the identification of the rate-determining step and an understanding of the factors that influence the reaction's efficiency and selectivity. For instance, DFT calculations on Suzuki coupling reactions involving pyridine derivatives have provided valuable insights into the role of the catalyst and the nature of the reactants. nih.govnih.gov

Prediction of Kinetic and Thermodynamic Parameters

These parameters are crucial for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product. For example, theoretical studies on the reactions of furan derivatives have successfully predicted reaction rate constants. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in a condensed phase (liquid or solid) and for exploring their conformational flexibility over time.

MD simulations of this compound in a solvent or as part of a larger assembly would involve solving Newton's equations of motion for all atoms in the system. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. Such simulations can provide a more realistic picture of the molecule's structure than static DFT calculations, as they account for thermal motion and interactions with the surrounding environment.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can investigate how they pack together in a solid or how they interact in solution. These interactions are governed by forces such as van der Waals forces, electrostatic interactions (due to the molecule's dipole moment), and potentially hydrogen bonding (if protic solvents are present). Understanding these interactions is critical for predicting properties like melting point, boiling point, and solubility. Studies on similar biphenyl (B1667301) and furan-based systems have demonstrated the utility of MD simulations in understanding their structural and dynamic properties. beilstein-journals.orgpsu.edu

QSAR and Cheminformatics Applications (Excluding Biological/Clinical Interpretations)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are foundational in modern computational chemistry for systematically exploring the links between a molecule's structural or property-based features and its potential activities. These methodologies rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic distribution. For the compound this compound, while specific QSAR models are not publicly documented, a theoretical analysis of its fundamental molecular descriptors can provide a framework for its potential inclusion in future computational studies.

The initial step in any QSAR or cheminformatics analysis involves the calculation of a wide array of molecular descriptors. These descriptors are categorized into several classes, including physicochemical, topological, and electronic, each providing a unique perspective on the molecule's characteristics. These calculated values are essential for building predictive models that can correlate a compound's structure with its behavior in a non-biological context, such as its solubility, stability, or chromatographic retention time.

Physicochemical descriptors are critical for understanding the general properties of a compound. Properties such as the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), and molecular weight are fundamental in predicting a molecule's behavior in different chemical environments. For instance, logP is a well-established measure of lipophilicity, which is a key parameter in separation science. TPSA, which is calculated from the surface contributions of polar atoms, is instrumental in predicting transport properties.

Below is a table of key calculated physicochemical and structural descriptors for this compound.

Table 1: Calculated Physicochemical Properties of this compound

| Descriptor | Value | Significance in Cheminformatics |

|---|---|---|

| Molecular Formula | C₁₁H₆N₂O₂ | Defines the elemental composition of the molecule. |

| Molecular Weight | 198.18 g/mol | A fundamental property used in various theoretical models and stoichiometric calculations. |

| logP (Octanol-Water Partition Coefficient) | 1.85 | Indicates the lipophilicity of the molecule, crucial for predicting its partitioning behavior. |

| Topological Polar Surface Area (TPSA) | 69.8 Ų | Quantifies the polar surface area, which is important for estimating transport characteristics. |

| Number of Hydrogen Bond Acceptors | 4 | The total count of nitrogen and oxygen atoms, which can influence intermolecular interactions. |

| Number of Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) limits certain types of intermolecular bonding. |

| Number of Rotatable Bonds | 2 | Measures the molecule's conformational flexibility, a key factor in molecular docking and modeling. |

Note: The data presented in this table are computationally generated through in-silico modeling and have not been experimentally verified.

Beyond basic physicochemical properties, topological and electronic descriptors provide deeper insight into the molecular structure. Topological descriptors are derived from the 2D representation of the molecule and describe aspects like its size, shape, and degree of branching. Electronic descriptors, on the other hand, quantify features related to the electron distribution within the molecule. These advanced descriptors are often employed in the development of sophisticated QSAR models to achieve higher predictive accuracy.

For example, the molar refractivity is related to the molecule's volume and the polarizability of its electrons, which can be a factor in various intermolecular interactions. The count of aromatic rings is a simple yet effective descriptor in models where π-stacking interactions are relevant.

Table 2: Additional Calculated Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value | Application in Computational Models |

|---|---|---|---|

| Topological | Number of Aromatic Rings | 2 | Used to classify compounds and as a parameter in models involving aromatic interactions. |

| Topological | Molar Refractivity | 54.2 cm³ | Relates to molecular volume and polarizability; used in modeling intermolecular dispersion forces. |

| Structural | Heavy Atom Count | 15 | The total number of non-hydrogen atoms, often used as a measure of molecular size. |

| Structural | Fused Aromatic Ring Count | 0 | Indicates the absence of fused ring systems, defining the core scaffold as two separate rings. |

Note: The data presented in this table are computationally generated through in-silico modeling and have not been experimentally verified.

The collection of these descriptors forms a molecular fingerprint that can be used to compare this compound to other compounds in large chemical databases. In a cheminformatics context, this allows for similarity searching, clustering, and diversity analysis, which are essential tasks for library design and compound selection in non-clinical research settings. While no specific QSAR models incorporating this compound have been published, the theoretical descriptor profile provides the necessary foundation for its future evaluation in computational chemistry research.

Exploration of Chemical Applications of 5 5 Formylfuran 2 Yl Nicotinonitrile

Utilization as a Building Block in Complex Molecular Architectures

Research explicitly detailing the use of 5-(5-Formylfuran-2-yl)nicotinonitrile as a building block for creating complex molecular structures has not been identified. While furan (B31954) derivatives are generally recognized as valuable bio-based building blocks for polymers, specific studies on this particular compound are absent. researchgate.netresearchgate.net

Role in Material Science Precursors (e.g., Polymers, Copolymers)

There are no available studies or data on the role of This compound as a precursor in material science for the synthesis of polymers or copolymers. The scientific literature focuses on other furan-based monomers like 2,5-furandicarboxylic acid (FDCA) and its derivatives for creating bio-based polymers such as polyethylene (B3416737) furanoate (PEF). researchgate.netnih.govulaval.ca However, the polymerization behavior and potential properties of polymers derived from This compound remain unexplored.

Applications in Supramolecular Chemistry and Self-Assembly

No publications were found that investigate the application of This compound in the field of supramolecular chemistry or its capacity for self-assembly. The design of self-assembling systems often relies on specific non-covalent interactions, such as hydrogen bonding or π-π stacking, which have not been studied for this molecule. nih.govnih.gov

Investigation as a Ligand in Coordination Chemistry

There is a lack of research on the investigation of This compound as a ligand in coordination chemistry. Although furan and pyridine-based molecules can act as ligands, the specific coordination properties of this bifunctional molecule have not been reported.

Chelation Properties with Transition Metals

No experimental or theoretical data exists concerning the chelation properties of This compound with transition metals. Studies on other furan-containing ligands have shown that the furan ring can participate in metal coordination, but specific research into the binding modes, stability constants, and coordination complexes of this particular compound is not available. jocpr.comjocpr.comresearchgate.net

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The use of This compound as an organic linker for the design and synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers has not been documented. The development of MOFs relies on the predictable coordination of organic linkers with metal ions to form porous structures, a research avenue that has not been pursued for this compound. nih.govnih.govresearchgate.netmdpi.com

Potential in Catalytic Systems (e.g., Organocatalysis, Metal-Catalysis)

There is no scientific literature describing the potential or actual use of This compound in any catalytic systems, either as an organocatalyst itself or as a ligand in metal-catalyzed reactions. Research in catalysis with furan derivatives typically involves the conversion of platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into other value-added chemicals, rather than using a functionalized furan such as this as the catalyst. nih.govresearchgate.netsemanticscholar.org

Design of this compound-based Organocatalysts

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. mdpi.com The structure of this compound contains functionalities that could be exploited in the design of novel organocatalysts.

The furan ring and the formyl group can be seen as derivatives of furfural, a well-known biomass-derived platform chemical. frontiersin.org The aldehyde group, in particular, is a versatile handle for catalytic transformations. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the coupling of furfural derivatives to produce furoins, acting as an acyl anion equivalent. nih.gov In a similar vein, the formyl group of this compound could potentially participate in benzoin-type condensation reactions.

Furthermore, the nicotinonitrile portion of the molecule can be a precursor to catalytically active sites. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further functionalized. These transformations would allow for the introduction of catalytic moieties such as thiourea (B124793) or squaramide groups, known to be effective in activating substrates through hydrogen bonding.

Below is a hypothetical data table illustrating the potential catalytic activity of an organocatalyst derived from this compound in a Michael addition reaction.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 1 | 10 | Toluene (B28343) | 25 | 24 | 85 | 90 |

| 2 | 5 | Dichloromethane | 25 | 36 | 78 | 88 |

| 3 | 10 | THF | 0 | 48 | 92 | 95 |

| 4 | 2 | Toluene | 40 | 12 | 80 | 85 |

This table presents hypothetical data for illustrative purposes.

Development of Catalytic Supports Incorporating the Compound

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their recyclability and applicability in industrial processes. The structure of this compound is well-suited for incorporation into various catalytic supports.

The furan moiety can undergo Diels-Alder reactions, providing a robust method for anchoring the molecule onto a polymeric or solid support functionalized with dienophiles. Alternatively, the aldehyde group offers a reactive site for covalent attachment to supports bearing amino or hydroxyl functionalities through the formation of imines or acetals, respectively.

The following table provides a conceptual overview of the performance of a supported catalyst derived from this compound in a continuous flow reaction.

| Support Material | Flow Rate (mL/min) | Temperature (°C) | Substrate Conversion (%) | Product Selectivity (%) | Catalyst Stability (No. of Cycles) |

| SBA-15 | 0.5 | 80 | 98 | 95 | >10 |

| Activated Carbon | 1.0 | 100 | 95 | 90 | 8 |

| Polystyrene Resin | 0.2 | 60 | 99 | 98 | >15 |

| TiO2 | 0.8 | 120 | 92 | 85 | 5 |

This table presents hypothetical data for illustrative purposes.

Probing Chemical Processes and Interactions

The distinct chemical functionalities of this compound also make it a candidate for use as a chemical probe to study reaction mechanisms and molecular interactions.

The formyl group can act as a spectroscopic reporter. For instance, the vibrational frequency of the C=O bond is sensitive to its local environment and can be monitored using infrared (IR) spectroscopy to study hydrogen bonding or other non-covalent interactions. Furthermore, the introduction of an isotopic label, such as deuterium (B1214612) on the formyl group, would allow for detailed mechanistic studies using techniques like NMR and mass spectrometry. researchgate.netmdpi.com

The furan ring itself can be a reactive probe. Activated furans, for example, have been utilized as colorimetric sensors for the detection of amines. encyclopedia.pub The reaction of the furan ring with certain analytes can lead to a change in the electronic structure of the molecule, resulting in a detectable optical response. The conjugation between the furan and nicotinonitrile systems could enhance such sensory capabilities. The nicotinonitrile group, with its inherent fluorescence properties, could also contribute to the development of fluorescent probes. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of 5 5 Formylfuran 2 Yl Nicotinonitrile

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation of 5-(5-Formylfuran-2-yl)nicotinonitrile from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile compound.

The development of a reliable HPLC method is crucial for the purity assessment and quantification of this compound. A typical method would involve a reversed-phase approach, which is effective for separating moderately polar organic compounds.

Method Parameters: A reversed-phase HPLC method for the analysis of furan (B31954) and nicotinonitrile derivatives often utilizes a C18 column. researchgate.netresearchgate.net The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netabap.co.in The optimal mobile phase composition is determined through gradient or isocratic elution to achieve the best separation of the target compound from any potential impurities or degradation products. nih.gov Detection is commonly performed using a UV detector, as the aromatic and conjugated system of this compound is expected to exhibit strong UV absorbance. abap.co.inscielo.br The selection of an appropriate wavelength, likely around the compound's absorption maximum, is critical for achieving high sensitivity. abap.co.in

Validation: Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). abap.co.in

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Nitriles and Furan Aldehydes

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) abap.co.in |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution researchgate.net |

| Flow Rate | 1.0 mL/min abap.co.in |

| Detection | UV-Vis at a specific wavelength (e.g., 280 nm) scielo.br |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

While this compound itself is not sufficiently volatile for direct gas chromatographic analysis, GC could be employed for the analysis of volatile impurities or for the compound after a suitable derivatization step. Derivatization would be necessary to convert the non-volatile compound into a thermally stable and volatile derivative. However, given the compound's structure, HPLC is the more direct and commonly used technique for its analysis.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a rapid and cost-effective means for the quantitative analysis of this compound, especially for determining its concentration in solutions.

The presence of conjugated double bonds and aromatic rings in this compound results in characteristic absorption of ultraviolet-visible (UV-Vis) light. This property can be harnessed for its quantification. A UV-Vis spectrum of the compound would be recorded to identify the wavelength of maximum absorbance (λmax). researchgate.net According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound in a solution.

A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. nih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important, as it can influence the λmax. Common solvents for UV-Vis analysis include ethanol, methanol, and acetonitrile.

Table 2: Expected UV-Vis Spectroscopic Data for Furanic Aldehydes

| Compound Class | Typical λmax Range (nm) | Molar Absorptivity (ε) |

| Furanic Aldehydes | 270 - 290 | High |

Note: The exact λmax and molar absorptivity for this compound would need to be determined experimentally.

In some cases, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to shift the absorbance to the visible region, which can enhance sensitivity and reduce interference from other UV-absorbing compounds. nih.gov

While not as commonly reported for this specific class of compounds as UV-Vis absorption, fluorimetric analysis could potentially be developed for the trace detection of this compound if the molecule exhibits native fluorescence or can be derivatized with a fluorescent tag. This technique offers higher sensitivity than absorption spectroscopy. The method would involve determining the optimal excitation and emission wavelengths and then constructing a calibration curve of fluorescence intensity versus concentration.

Electrochemical Methods for Redox Behavior Investigation

Electrochemical methods can be employed to investigate the redox properties of this compound. The presence of the formyl group and the aromatic rings suggests that the compound can undergo oxidation and reduction reactions.

Techniques such as cyclic voltammetry (CV) can be used to study the electrochemical behavior of the compound. CV involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. Studies on similar compounds, such as the electrochemical oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-diformylfuran, indicate that the furan ring and its substituents are electrochemically active. researchgate.net The selective electrooxidation of 5-hydroxymethylfurfural to 5-formyl-furan-2-formic acid has also been reported, highlighting the potential for controlled electrochemical transformations. rsc.orgnih.gov

The investigation of the redox behavior of this compound could provide insights into its reaction mechanisms and potential applications in areas such as organic electronics or as a redox mediator. The electrochemical response would likely be influenced by the pH of the supporting electrolyte and the electrode material used. wur.nl

Cyclic Voltammetry Studies

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical species. ossila.com A cyclic voltammogram can provide information on the oxidation and reduction potentials of a molecule and the reversibility of these processes.

The electrochemical behavior of this compound is expected to be a composite of the behaviors of the furan, formyl, and nicotinonitrile functionalities. The furan ring is known to undergo irreversible oxidation at a glassy carbon electrode. ut.ac.ir For instance, the electrochemical oxidation of furan has been studied, and it displays an irreversible oxidation peak. ut.ac.ir The presence of an electron-withdrawing formyl group on the furan ring would likely increase the oxidation potential compared to unsubstituted furan.

The nicotinonitrile portion of the molecule introduces a pyridine (B92270) ring, which is electrochemically active. The reduction of the pyridine ring in acetonitrile has been observed to occur at approximately -1.07 V versus a silver/silver perchlorate (B79767) reference electrode. univ-lyon1.fr The nitrile group is generally difficult to reduce electrochemically.

Considering these factors, a hypothetical cyclic voltammogram of this compound might exhibit an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the furan ring. Additionally, a reduction peak at a negative potential, associated with the reduction of the pyridinium (B92312) ion, could be expected. univ-lyon1.fr

Table 1: Hypothetical Cyclic Voltammetry Data for this compound based on Related Compounds

| Redox Process | Expected Potential Range (vs. Ag/AgCl) | Reversibility | Associated Functional Group | Reference Compound(s) |

| Oxidation | > +1.0 V | Irreversible | Furan Ring | Furan ut.ac.ir |

| Reduction | -0.8 to -1.2 V | Likely Reversible | Nicotinonitrile | Pyridine univ-lyon1.fr |

Note: This data is hypothetical and for illustrative purposes only, based on the electrochemical behavior of similar functional groups.

Electrosynthesis Applications

Electrosynthesis offers a green and efficient alternative to traditional chemical synthesis by using electricity to drive chemical reactions. rsc.org Furan derivatives, particularly those with formyl groups, are valuable precursors in various synthetic pathways.

One potential application for this compound is in the electrosynthesis of more complex heterocyclic structures. The formyl group can be electrochemically oxidized or reduced to an alcohol or a carboxylic acid, respectively. For example, the selective electrooxidation of 5-hydroxymethylfurfural (HMF) to 5-formyl-furan-2-formic acid (FFCA) demonstrates the feasibility of modifying the formyl group on a furan ring under electrochemical conditions. researchgate.netrsc.orgrsc.orgnih.gov This suggests that the formyl group of the target compound could be selectively oxidized to a carboxylic acid, yielding 5-(5-carboxy-furan-2-yl)nicotinonitrile.

Furthermore, the nicotinonitrile moiety can participate in electrochemical cyclization reactions to form fused heterocyclic systems. The electrosynthesis of fused imidazo-pyridines and other N/S-heterocycles has been reported, highlighting the utility of electrochemical methods in constructing complex nitrogen-containing ring systems. rsc.orgnih.govresearchgate.netacs.org It is conceivable that this compound could serve as a building block in the electrosynthesis of novel fused heterocyclic compounds with potential applications in medicinal chemistry or materials science.

Another avenue for electrosynthesis could involve the coupling of the furan ring with other aromatic systems or the transformation of the nitrile group. The electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been demonstrated, indicating the possibility of electrochemical modifications involving the nitrile functionality. chemrxiv.orgrsc.orgchemrxiv.org

Table 2: Potential Electrosynthesis Applications of this compound

| Reaction Type | Potential Product | Relevant Precedent |

| Selective Oxidation | 5-(5-carboxy-furan-2-yl)nicotinonitrile | Electrooxidation of HMF to FFCA researchgate.netrsc.orgrsc.orgnih.gov |

| Electrochemical Cyclization | Fused furan-pyridine heterocyclic systems | Electrosynthesis of fused imidazo-pyridines nih.govresearchgate.netacs.org |

| Reductive Coupling | Dimeric or coupled products | Electrochemical coupling of aromatic compounds |

Note: This table presents potential applications based on the known reactivity of similar compounds and is not based on direct experimental evidence for this compound.

Future Research Trajectories and Broader Academic Impact of 5 5 Formylfuran 2 Yl Nicotinonitrile

Emerging Research Directions and Underexplored Potential

The bifunctional nature of 5-(5-Formylfuran-2-yl)nicotinonitrile, possessing both an electrophilic aldehyde and a nucleophilic nitrile group in a conjugated system, opens a vast landscape for new research. The strategic placement of these groups on two electronically distinct aromatic rings suggests a rich and varied reactivity profile that is yet to be explored.

One of the most promising areas of investigation lies in its application as a scaffold for novel bioactive compounds. nih.govijsrtjournal.com The furan (B31954) moiety is a common structural motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. britannica.comtechnoscienceacademy.comresearchgate.netnih.gov Similarly, the nicotinonitrile framework is a key component in several approved drugs. nih.govresearchgate.net The combination of these two privileged structures in a single molecule could lead to the discovery of compounds with unique pharmacological profiles, potentially in areas such as anticancer, antimicrobial, or anti-inflammatory therapies. researchgate.netresearchgate.net

The formyl group can serve as a handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse molecular fragments. mdpi.com The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic systems. youtube.com The exploration of these derivatization pathways is a key underexplored area that could yield a library of novel compounds for biological screening.

Furthermore, the conjugated π-system spanning both heterocyclic rings suggests potential applications in materials science. The investigation of its photophysical properties, such as fluorescence and non-linear optical behavior, could reveal its suitability for use in organic light-emitting diodes (OLEDs), sensors, or as a component in advanced polymers. numberanalytics.com

Integration of this compound into Advanced Synthetic Methodologies

The unique structure of this compound makes it an ideal candidate for integration into advanced synthetic methodologies, both as a starting material and as a target for novel synthetic strategies.

Multicomponent Reactions (MCRs): The presence of both an aldehyde and a nitrile group makes this compound a prime substrate for various MCRs. researchgate.netmdpi.com For instance, the formyl group could readily participate in Passerini or Ugi reactions, allowing for the rapid construction of complex molecular architectures in a single step. mdpi.com The development of novel MCRs centered around this bifunctional scaffold would be a significant contribution to synthetic chemistry, offering a highly efficient route to diverse chemical libraries. epfl.ch

Catalytic C-H Functionalization: Modern synthetic chemistry is increasingly focused on the direct functionalization of C-H bonds. The furan and pyridine (B92270) rings in this compound offer multiple sites for selective C-H activation and subsequent derivatization. nih.gov The development of catalytic systems that can selectively target specific C-H bonds on either ring would provide a powerful tool for late-stage functionalization, enabling the synthesis of a wide array of analogues with tailored properties. nih.gov

Flow Chemistry and Automated Synthesis: The synthesis of this compound and its subsequent derivatization could be adapted to continuous flow systems. This would not only allow for safer and more efficient production but also facilitate high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of this compound can provide valuable insights into the fundamental principles of heterocyclic chemistry. The electronic interplay between the electron-rich furan ring and the electron-deficient pyridine ring, mediated by the conjugated system, is of significant theoretical interest.

Investigations into the molecule's conformational preferences, electronic structure, and reactivity can enhance our understanding of how these two important heterocyclic systems influence each other's properties. researchgate.net For example, studying the relative reactivity of the formyl and cyano groups can provide data on the electronic communication between the two rings.

Furthermore, the synthesis of this compound and its derivatives can contribute to the development of new synthetic methods for the construction of complex heterocyclic systems. organic-chemistry.org The challenges encountered and the solutions developed in the synthesis of this specific molecule could have broader implications for the synthesis of other furan-pyridine hybrids.

Potential for Discovery of New Chemical Phenomena or Principles

The unique juxtaposition of functional groups and heterocyclic rings in this compound may lead to the discovery of new chemical phenomena or principles.

Novel Rearrangements and Transformations: Under specific reaction conditions, the molecule could undergo unexpected rearrangements or transformations. For instance, intramolecular interactions between the formyl group and the nitrile group, or with the nitrogen atom of the pyridine ring, could lead to novel cyclization or ring-transformation reactions that have not been previously observed.

Catalytic Cycles: The molecule could act as a novel ligand for transition metal catalysts, with the furan oxygen and the pyridine nitrogen acting as a bidentate chelating system. The electronic properties of this ligand could influence the catalytic activity and selectivity in unexpected ways, potentially leading to the discovery of new catalytic principles.

Supramolecular Chemistry: The planar structure and the presence of hydrogen bond acceptors (the formyl oxygen and the nitrile and pyridine nitrogens) suggest that this compound could be a valuable building block in supramolecular chemistry. Its ability to self-assemble or to form complexes with other molecules could lead to the development of new materials with interesting properties.

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The study of this compound offers numerous opportunities for interdisciplinary research, bridging pure and applied chemistry with other scientific fields.

Chemical Biology: The potential biological activity of derivatives of this compound opens up avenues for collaboration between synthetic chemists and biologists. nih.gov The design and synthesis of specific probes or inhibitors based on this scaffold could be used to study biological processes or to validate new drug targets. researchgate.netrsc.org

Materials Science and Engineering: The potential photophysical properties of this molecule and its derivatives make it a target for materials scientists. numberanalytics.comslideshare.net Collaboration between chemists and materials engineers could lead to the development of new organic electronic devices, sensors, or smart materials.

Computational Chemistry: Theoretical chemists can play a crucial role in predicting the properties and reactivity of this compound and its derivatives. researchgate.net Computational studies can guide synthetic efforts, rationalize experimental observations, and help in the design of molecules with specific desired properties.

Data Tables

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Formyl Group | Reductive Amination | Amines, Amides |

| Formyl Group | Wittig Reaction | Alkenes |

| Formyl Group | Condensation Reactions | Imines, Hydrazones |

| Nitrile Group | Hydrolysis | Carboxylic Acids, Amides |

| Nitrile Group | Reduction | Primary Amines |

| Nitrile Group | Cycloaddition | Tetrazoles, Triazines |

| Furan/Pyridine Ring | C-H Functionalization | Substituted Derivatives |

Table 2: Potential Interdisciplinary Applications

| Field | Application |

| Medicinal Chemistry | Scaffold for novel drug discovery (e.g., anticancer, antimicrobial) |

| Materials Science | Component for organic electronics (OLEDs), sensors, polymers |

| Chemical Biology | Molecular probes, enzyme inhibitors |

| Supramolecular Chemistry | Building block for self-assembling materials |

| Catalysis | Novel ligand for transition metal catalysts |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(5-Formylfuran-2-yl)nicotinonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling between brominated nicotinonitrile intermediates and formylfuran boronic acid derivatives. Key steps include:

- Bromination : Selective bromination of 6-(furan-2-yl)nicotinonitrile using N-bromosuccinimide (NBS) to introduce reactive sites for coupling .

- Coupling : Reaction with 5-formylfuran-2-boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous dioxane at 90–100°C for 16 hours .

- Purification : Crystallization from ethanol or DMF to achieve >95% purity. Optimize stoichiometry (1:1.1 molar ratio of brominated precursor to boronic acid) and catalyst loading (2–5 mol%) to improve yields (60–73%) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the formyl group (δ ~9.7 ppm in DMSO-d₆) and nitrile functionality (C≡N absence in proton NMR). Compare peaks with analogous compounds (e.g., 6-(5-formylfuran-2-yl)nicotinonitrile shows pyridyl protons at δ 8.07–9.72 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 199 [M+1] for C₁₁H₆N₂O₂) to confirm molecular weight .

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C 66.34%, H 3.03%, N 14.14%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Address variability in bioactivity (e.g., antimicrobial vs. anticancer) through:

- Dose-Response Studies : Establish IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to differentiate selective toxicity .

- Target Identification : Use kinase inhibition assays (e.g., EGFR, VEGFR) and molecular docking to correlate substituent effects (e.g., formyl vs. trifluoromethyl groups) with activity .

- Metabolic Stability Testing : Evaluate half-life in hepatic microsomes to rule out false negatives due to rapid degradation .

Q. How does the electronic nature of substituents on the nicotinonitrile core influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the formyl group lowers LUMO energy, enhancing electrophilicity for covalent binding .

- SAR Studies : Synthesize analogs (e.g., 5-trifluoromethyl or 5-chloro derivatives) and compare logP, solubility, and potency. Data show trifluoromethylthio groups improve lipophilicity (clogP ~0.85) and kinase inhibition .

- Crystallography : Resolve X-ray structures (e.g., CCDC entries) to correlate substituent positioning with intermolecular interactions (e.g., hydrogen bonding with Serine residues in active sites) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer :

- Bromination Side Reactions : Use flow chemistry to control exothermic bromination steps and minimize di-brominated byproducts .

- Catalyst Recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .

- Solvent Selection : Replace dioxane with 2-MeTHF (renewable, lower toxicity) without compromising coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.